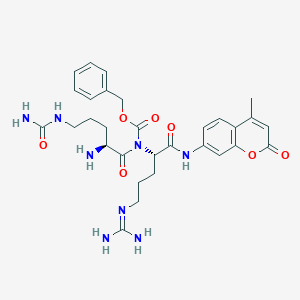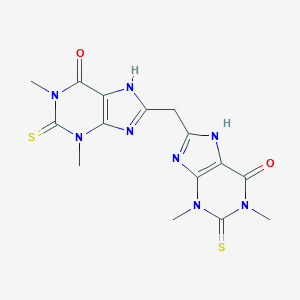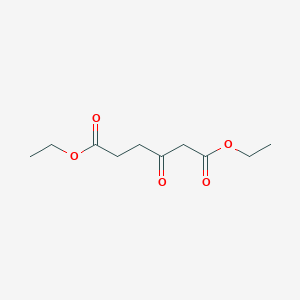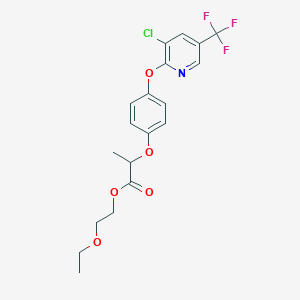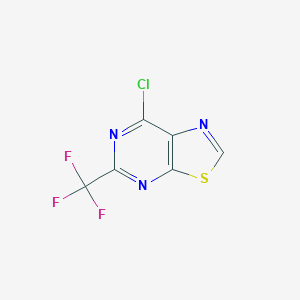
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine is a heterocyclic compound that has drawn significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the thiazolopyrimidine family and is known for its unique chemical properties that make it suitable for use in scientific research.
Mecanismo De Acción
The mechanism of action of 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine is not fully understood. However, it is believed that this compound exerts its effects by interfering with the function of various enzymes and proteins in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine has various biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine in lab experiments is its unique chemical properties, which make it suitable for use in a wide range of applications. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for research involving 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine. Some of these include studying its potential use as an inhibitor of specific enzymes, investigating its effects on various microorganisms, and exploring its potential as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine involves the reaction of 5-amino-2-chlorobenzoic acid with trifluoroacetic anhydride and thionyl chloride. The resulting intermediate is then reacted with 2-aminothiophenol to produce the final product.
Aplicaciones Científicas De Investigación
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine has been extensively studied for its potential applications in scientific research. This compound has been found to have antimicrobial, anticancer, and antiviral properties. It has also been studied for its potential use as an inhibitor of various enzymes.
Propiedades
Número CAS |
1998-59-0 |
|---|---|
Nombre del producto |
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine |
Fórmula molecular |
C6HClF3N3S |
Peso molecular |
239.61 g/mol |
Nombre IUPAC |
7-chloro-5-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6HClF3N3S/c7-3-2-4(14-1-11-2)13-5(12-3)6(8,9)10/h1H |
Clave InChI |
VFKDPWJTSAHXRQ-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(S1)N=C(N=C2Cl)C(F)(F)F |
SMILES canónico |
C1=NC2=C(S1)N=C(N=C2Cl)C(F)(F)F |
Otros números CAS |
1998-59-0 |
Sinónimos |
7-Chloro-5-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



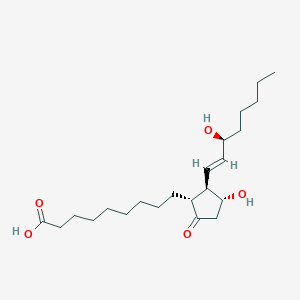
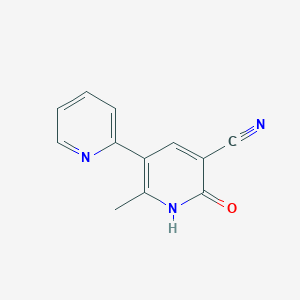
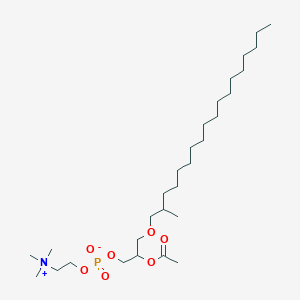
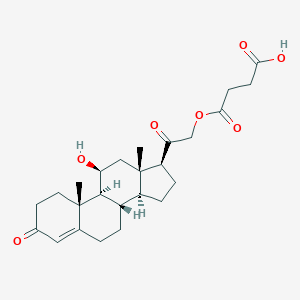
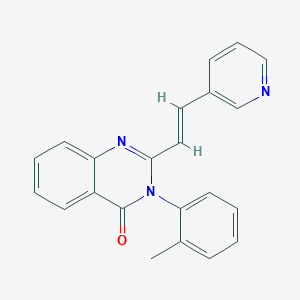
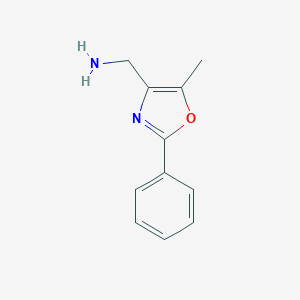
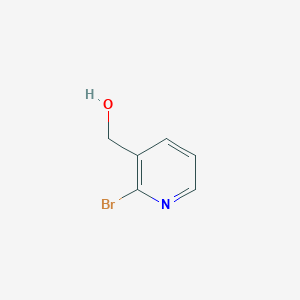
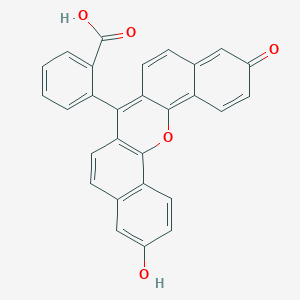
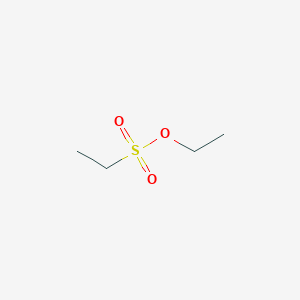
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
